2,4,6-Trimethoxybenzoyl chloride
Overview
Description
2,4,6-Trimethoxybenzoyl chloride is a useful research compound. Its molecular formula is C10H11ClO4 and its molecular weight is 230.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Nucleophilic Carbenes : It's used in the synthesis of nucleophilic carbenes, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, which have applications in organic synthesis and catalysis (Gorodetsky et al., 2004).
Synthetic Methods Development : Researchers have investigated the synthesis of 2,4,6-trimethylbenzoyl chloride using 2,4,6-trimethylbenzoic acid and sulfurous oxychloride, exploring various reaction conditions to optimize yield (Hu Yong-ling, 2007).
Study of Solvolysis Rates : The introduction of methoxy groups into certain benzoyl chlorides, including 2,4,6-trimethoxybenzoyl chloride, affects the rates of solvolysis, providing insights into the relationship between chemical structure and reactivity (Kyoung-Ho Park & D. N. Kevill, 2011).
Electrophilic Displacement Studies : The chemical reactivity of 2,4,6-trimethoxybenzaldehyde and 2,4,6-trimethoxyacetophenone is explored, particularly focusing on the electrophilic displacement of formyl and acetyl groups (J. Strating et al., 2010).
Ionic Conjugated Polymer Synthesis : The compound is used in the synthesis of ionic conjugated polymers via the polymerization of certain monomers, contributing to the development of new materials with potential electronic applications (Y. Gal et al., 2017).
Role in Suzuki–Miyaura Cross-Coupling Reactions : The compound plays a role in palladium-mediated Suzuki–Miyaura cross-coupling reactions, which are fundamental processes in organic synthesis (G. Grasa et al., 2002).
Silver Complexes and Polymerization Studies : Silver complexes containing this compound are used as initiators in ring-opening polymerization of certain lactides, contributing to polymer science (Manoja K. Samantaray et al., 2007).
Regioselective Acylation of Cellulose : The compound is used in the regioselective esterification of cellulose, which is significant in the field of material science and engineering (Daiqiang Xu et al., 2011).
Mechanism of Action
Target of Action
2,4,6-Trimethoxybenzoyl chloride is a chemical compound with the molecular formula C10H11ClO4 It’s known that benzoyl chloride compounds often react with amines, alcohols, and water, forming amides, esters, and acids respectively .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including amines and alcohols, to form amides and esters respectively . The specific mode of action can vary depending on the reaction conditions and the nucleophile it is reacting with.
Biochemical Pathways
The compound’s reactivity suggests that it could potentially be involved in various biochemical reactions, particularly in the formation of amides and esters .
Result of Action
The result of the action of this compound is the formation of new compounds through its reactions with various nucleophiles. For example, it can react with amines to form amides, or with alcohols to form esters . The specific molecular and cellular effects would depend on the nature of these reaction products.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different nucleophiles can lead to the formation of different reaction products. Additionally, factors such as temperature, pH, and solvent can also affect the compound’s reactivity and stability .
Biochemical Analysis
Biochemical Properties
2,4,6-Trimethoxybenzoyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic amino acids in proteins, leading to the formation of stable covalent bonds. This interaction is essential in the modification of proteins and peptides, making this compound a valuable reagent in bioconjugation and labeling studies .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific enzymes, leading to altered metabolic flux and changes in gene expression patterns. These modifications can result in varied cellular responses, including changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound reacts with nucleophilic sites on proteins, such as the amino groups of lysine residues, forming stable amide bonds. This modification can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade in the presence of moisture or strong nucleophiles. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and organ damage. These toxic effects are likely due to the widespread covalent modification of essential proteins and enzymes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by esterases and other hydrolytic enzymes, leading to the formation of 2,4,6-trimethoxybenzoic acid and other metabolites. These metabolic transformations can influence the compound’s bioavailability and activity, as well as its potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s ability to modify target proteins and exert its biochemical effects .
Properties
IUPAC Name |
2,4,6-trimethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXFMSXONCJZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491446 | |
Record name | 2,4,6-Trimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42833-84-1 | |
Record name | 2,4,6-Trimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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